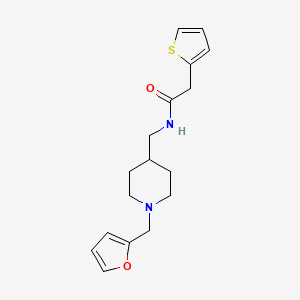
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as FMPD, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMPD is a small molecule that belongs to the class of piperidine derivatives, which have been shown to have a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is not fully understood, but it is believed to act on multiple targets in the central nervous system. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neuronal excitability. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide also inhibits the activity of voltage-gated sodium channels, which play a critical role in the generation and propagation of action potentials in neurons. Furthermore, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
Biochemical and physiological effects:
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to have a wide range of biochemical and physiological effects. In animal models, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to improve motor function and reduce inflammation in the brain. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a critical role in the regulation of mood, behavior, and cognition. Furthermore, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to reduce oxidative stress and apoptosis, which are processes that contribute to the development of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is its relatively low toxicity and high selectivity for its molecular targets. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to have minimal side effects in animal models, which makes it a promising candidate for further development as a therapeutic agent. However, one of the limitations of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is its poor solubility in water, which can make it difficult to administer in vivo. Furthermore, the pharmacokinetics of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide have not been fully characterized, which makes it difficult to determine the optimal dosage and administration route.
Orientations Futures
There are several potential future directions for the research and development of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide. One direction is to investigate its potential as a novel analgesic agent. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit voltage-gated sodium channels, which are involved in the generation and propagation of pain signals. Another direction is to investigate its potential as a therapeutic agent for neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to determine its potential as a therapeutic agent in humans. Additionally, future research could focus on improving the solubility and pharmacokinetics of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide to improve its efficacy and safety in vivo.
Méthodes De Synthèse
The synthesis of N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide involves the reaction of furfural with piperidine in the presence of sodium borohydride to form 1-(furan-2-ylmethyl)piperidine. This intermediate is then reacted with thiophene-2-carboxylic acid chloride in the presence of triethylamine to yield N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide. The overall yield of the synthesis process is around 45%, and the purity of the final product can be improved by recrystallization.
Applications De Recherche Scientifique
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and cerebral ischemia. N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has also been shown to have anticonvulsant, anxiolytic, and antidepressant effects. In addition, N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide has been investigated for its potential as a novel analgesic agent due to its ability to inhibit voltage-gated sodium channels.
Propriétés
IUPAC Name |
N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c20-17(11-16-4-2-10-22-16)18-12-14-5-7-19(8-6-14)13-15-3-1-9-21-15/h1-4,9-10,14H,5-8,11-13H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHECXQYUSRQCTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


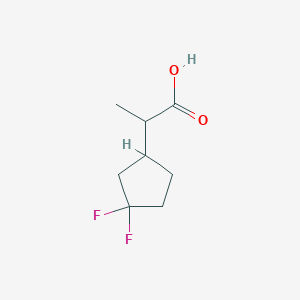
![[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2909386.png)

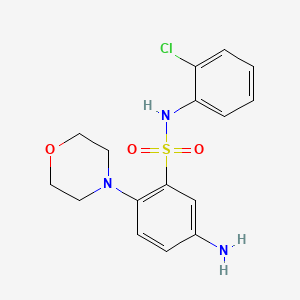
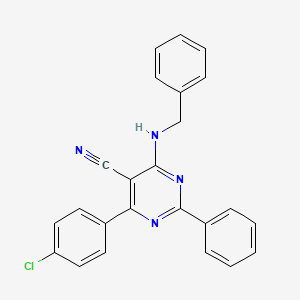
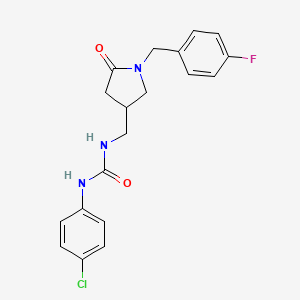
![2-cyano-N-cyclohexyl-3-{6-cyclopropylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-enamide](/img/structure/B2909395.png)
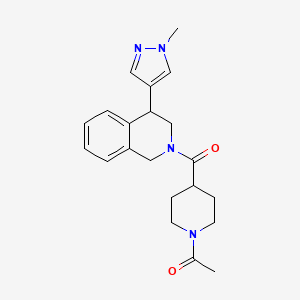
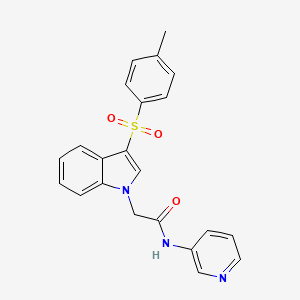

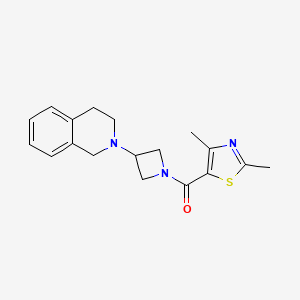
![(E)-N-[2-(1H-indol-3-yl)ethyl]-3-(3-nitro-4-pyridin-2-ylsulfanylphenyl)prop-2-enamide](/img/structure/B2909405.png)
![(1,5-dimethyl-1H-pyrazol-3-yl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2909407.png)